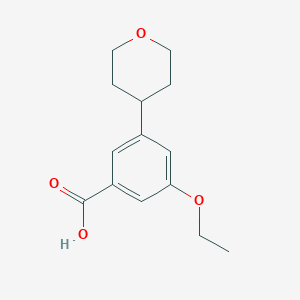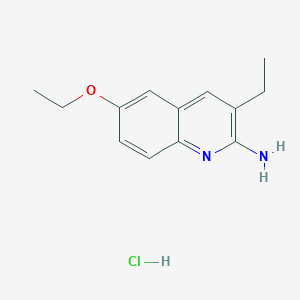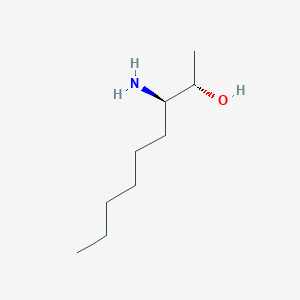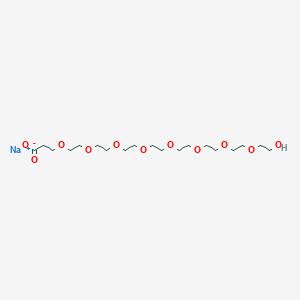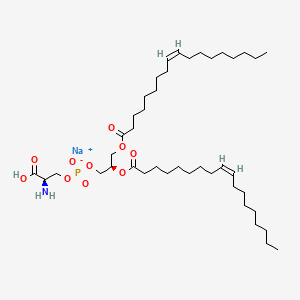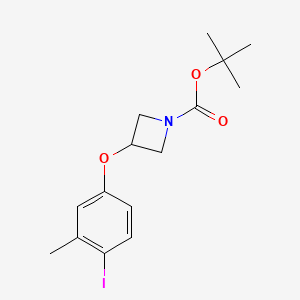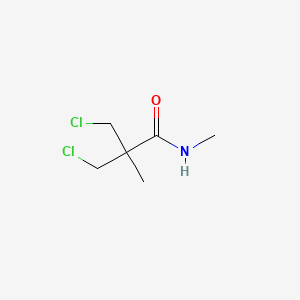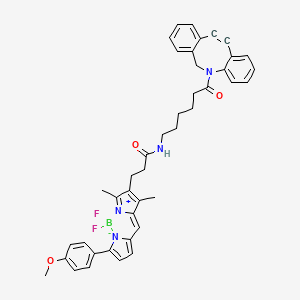
Bdp tmr dbco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP TMR DBCO is a borondipyrromethene fluorophore designed to match the excitation and emission properties of tetramethylrhodamine (TAMRA). This compound is characterized by its high quantum yield and relatively long excited state lifetime, making it particularly useful for fluorescence polarization assays . The DBCO group in this compound allows it to participate in bioorthogonal click chemistry reactions, which are essential for labeling and imaging applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BDP TMR DBCO is synthesized by incorporating a DBCO substituting group into the borondipyrromethene dye. The synthesis involves the reaction of borondipyrromethene with a DBCO-containing reagent under specific conditions to ensure the formation of the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be catalyzed by a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure it meets the required specifications for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
BDP TMR DBCO primarily undergoes bioorthogonal click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules without the need for toxic copper catalysts .
Common Reagents and Conditions
Reagents: Azide-containing molecules
Conditions: The reaction is promoted by ring strain and does not require copper catalysts.
Major Products
The major product of the reaction between this compound and azide-containing molecules is a stable triazole linkage, which is useful for labeling and imaging applications .
Applications De Recherche Scientifique
BDP TMR DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry reactions for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence imaging to label and track biomolecules in live cells and tissues.
Medicine: Utilized in diagnostic assays and therapeutic research to study molecular interactions and pathways.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mécanisme D'action
BDP TMR DBCO exerts its effects through its ability to participate in bioorthogonal click chemistry reactions. The DBCO group reacts with azide-containing molecules to form a stable triazole linkage. This reaction is facilitated by the ring strain in the DBCO group, which promotes the cycloaddition without the need for copper catalysts . The resulting conjugates are highly stable and can be used for various labeling and imaging applications.
Comparaison Avec Des Composés Similaires
BDP TMR DBCO is unique due to its high quantum yield, long excited state lifetime, and ability to participate in copper-free click chemistry reactions. Similar compounds include:
BDP TMR Azide: Similar spectral properties but contains an azido group instead of DBCO.
BDP TMR Carboxylic Acid: Contains a non-activated carboxylic acid group.
BDP TMR NHS Ester: Amine-reactive NHS ester suitable for fluorescence polarization assays.
This compound stands out due to its hydrophobic properties, making it suitable for staining lipophilic compounds and its stability across a range of pH values .
Propriétés
Formule moléculaire |
C42H41BF2N4O3 |
|---|---|
Poids moléculaire |
698.6 g/mol |
Nom IUPAC |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C42H41BF2N4O3/c1-29-37(30(2)48-40(29)27-35-20-24-39(49(35)43(48,44)45)33-18-21-36(52-3)22-19-33)23-25-41(50)46-26-10-4-5-15-42(51)47-28-34-13-7-6-11-31(34)16-17-32-12-8-9-14-38(32)47/h6-9,11-14,18-22,24,27H,4-5,10,15,23,25-26,28H2,1-3H3,(H,46,50) |
Clé InChI |
SZKDRTCSUXEWOO-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)
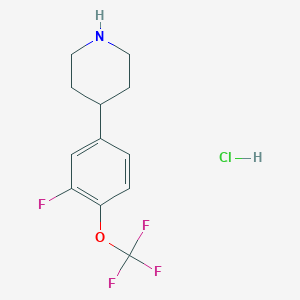
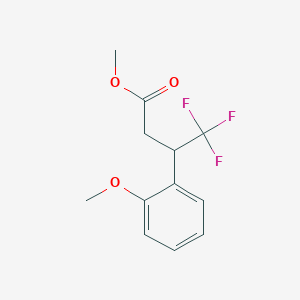
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
![1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
